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Compound of Interest

Compound Name: 3-Thiopheneethanol

Cat. No.: B104103

A Comprehensive Spectroscopic Analysis of 3-
Thiopheneethanol

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Thiopheneethanol (CAS No: 13781-67-4), a key intermediate in the synthesis of various
pharmaceutical and organic electronic materials. This document is intended for researchers,
scientists, and professionals in drug development and materials science, offering a centralized
resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data.

Molecular Structure and Properties
e IUPAC Name: 2-(Thiophen-3-yl)ethanol

e Synonyms: 3-(2-Hydroxyethyl)thiophene, Thiophene-3-ethanol[1][2][3]
e Molecular Formula: CeHsOS[4]
e Molecular Weight: 128.19 g/mol [4]

Chemical Structure:

Spectroscopic Data
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The following sections present the key spectroscopic data for 3-Thiopheneethanol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 3-Thiopheneethanol, respectively.

IH NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not available in a ) ) ]
) Data not available Data not available Data not available
summarized format
13C NMR Data
Chemical Shift (6) ppm Assignment
Data not available in a summarized format Data not available

Note: While *H and 3C NMR spectra are available from sources like Sigma-Aldrich and in
databases such as PubChem, the detailed, tabulated chemical shifts and coupling constants
were not readily available in the initial data compilation. Researchers should refer to the
spectral images in these databases for detailed analysis.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Thiopheneethanol shows characteristic absorption bands corresponding to its
hydroxyl and thiophene functional groups.

IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (hydroxyl group)
~3100 Medium C-H stretch (aromatic)
~2930, ~2870 Medium C-H stretch (aliphatic)
~1430 Medium C=C stretch (thiophene ring)
~1040 Strong C-O stretch (primary alcohol)
770 Strong C-H out-of-plane bend

(thiophene)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g.,

neat, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Electron lonization)

mlz Relative Intensity (%) Assignment

128 ~60 [M]* (Molecular lon)

97 100 [M - CH20H]* (Base Peak)
84 ~20 Thiophene radical cation
58 ~55 CsH2S*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (General Protocol)
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A sample of 3-Thiopheneethanol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, DMSO-de) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). For *H NMR, the spectral width is typically set from 0 to 10 ppm. For
13C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced
to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

The infrared spectrum of 3-Thiopheneethanol was obtained using a Bruker Tensor 27 FT-IR
instrument.[5]

» Neat Sample Protocol: A drop of liquid 3-Thiopheneethanol is placed between two KBr or
NacCl plates to form a thin film. The plates are then mounted in a sample holder and placed in
the IR beam.

o Attenuated Total Reflectance (ATR) Protocol: A small drop of the sample is placed directly on
the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact
between the sample and the crystal. The IR beam is then passed through the crystal.[5]

A background spectrum of the empty accessory is recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (Electron lonization - El)

A dilute solution of 3-Thiopheneethanol in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph
(GC-MS) or a direct insertion probe. The sample is vaporized, and the gaseous molecules are
bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules
to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio
(m/z) and detected.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Thiopheneethanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of 3-Thiopheneethanol (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104103#spectroscopic-data-of-3-thiopheneethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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